molecular formula C12H6Cl2NO2- B14146236 4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate CAS No. 149353-29-7

4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

Cat. No.: B14146236
CAS No.: 149353-29-7
M. Wt: 267.08 g/mol
InChI Key: FBWADIKARMIWNM-UHFFFAOYSA-M
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Description

4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate is a chemical compound with the molecular formula C12H6Cl2NO2. It is known for its distinctive structure, which includes a dichlorinated cyclohexadienone moiety linked to a phenolate group through an imino linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate typically involves the reaction of 3,5-dichloro-2,5-cyclohexadien-1-one with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-Dichloro-2,5-cyclohexadien-1-one+4-AminophenolThis compound\text{3,5-Dichloro-2,5-cyclohexadien-1-one} + \text{4-Aminophenol} \rightarrow \text{this compound} 3,5-Dichloro-2,5-cyclohexadien-1-one+4-Aminophenol→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular components at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroindophenol: This compound shares a similar dichlorinated structure but differs in its functional groups and overall reactivity.

    4-Nitrophenol: While structurally different, it shares some chemical properties with 4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate.

    Hydroquinone: This compound is related through its redox properties and is often studied alongside this compound.

Uniqueness

This compound is unique due to its specific dichlorinated cyclohexadienone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWADIKARMIWNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2NO2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145687
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-29-7
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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